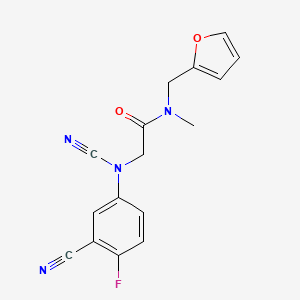
2-(N,3-Dicyano-4-fluoroanilino)-N-(furan-2-ylmethyl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N,3-Dicyano-4-fluoroanilino)-N-(furan-2-ylmethyl)-N-methylacetamide is a chemical compound that has been widely used in scientific research. It is commonly referred to as DCFDA, which is an abbreviation for 2',7'-Dichlorodihydrofluorescein diacetate. This compound has been extensively studied for its ability to detect reactive oxygen species (ROS) in cells and tissues.
Mécanisme D'action
DCFDA is a non-fluorescent compound that is converted into a fluorescent compound in the presence of 2-(N,3-Dicyano-4-fluoroanilino)-N-(furan-2-ylmethyl)-N-methylacetamide. The mechanism of this conversion involves the oxidation of DCFDA by 2-(N,3-Dicyano-4-fluoroanilino)-N-(furan-2-ylmethyl)-N-methylacetamide to form a fluorescent compound called dichlorofluorescein (DCF). The oxidation of DCFDA by 2-(N,3-Dicyano-4-fluoroanilino)-N-(furan-2-ylmethyl)-N-methylacetamide involves the removal of the acetyl groups from the molecule, which results in the formation of DCF.
Biochemical and Physiological Effects:
DCFDA has been shown to have minimal effects on the biochemical and physiological processes of cells and tissues. It does not affect the viability, proliferation, or differentiation of cells. However, it is important to note that the use of DCFDA should be optimized for each experimental condition to minimize any potential effects on the sample.
Avantages Et Limitations Des Expériences En Laboratoire
DCFDA has several advantages for lab experiments. It is a non-toxic and non-invasive compound that can be used to measure 2-(N,3-Dicyano-4-fluoroanilino)-N-(furan-2-ylmethyl)-N-methylacetamide levels in live cells and tissues. It is also a cost-effective and easy-to-use compound that does not require specialized equipment for its detection.
However, there are some limitations to the use of DCFDA in lab experiments. The compound has a short half-life and can be rapidly oxidized by other reactive species in the sample. Therefore, it is important to optimize the experimental conditions to minimize any potential interference. Additionally, the use of DCFDA may not be suitable for all experimental conditions, and alternative methods may need to be considered.
Orientations Futures
There are several future directions for the use of DCFDA in scientific research. One potential direction is the development of new formulations of DCFDA that have improved stability and sensitivity for the detection of 2-(N,3-Dicyano-4-fluoroanilino)-N-(furan-2-ylmethyl)-N-methylacetamide. Another direction is the use of DCFDA in combination with other fluorescent probes to measure multiple cellular processes simultaneously. Additionally, the use of DCFDA in vivo for the detection of 2-(N,3-Dicyano-4-fluoroanilino)-N-(furan-2-ylmethyl)-N-methylacetamide in animal models of disease is an area of active research.
Conclusion:
In conclusion, DCFDA is a widely used compound in scientific research for its ability to detect 2-(N,3-Dicyano-4-fluoroanilino)-N-(furan-2-ylmethyl)-N-methylacetamide in cells and tissues. Its non-toxic and non-invasive properties make it an attractive compound for lab experiments. However, it is important to optimize the experimental conditions to minimize potential interference. The future directions for the use of DCFDA in scientific research are promising, and further developments in this area are expected to advance our understanding of cellular processes and disease mechanisms.
Méthodes De Synthèse
DCFDA can be synthesized by the reaction of 2',7'-dichlorodihydrofluorescein with N-methylacetamide in the presence of a catalyst. The reaction is carried out under controlled conditions of temperature and pressure to obtain high yields of the compound. The purity of the compound is also important for its use in scientific research.
Applications De Recherche Scientifique
DCFDA has been extensively used in scientific research for its ability to detect 2-(N,3-Dicyano-4-fluoroanilino)-N-(furan-2-ylmethyl)-N-methylacetamide in cells and tissues. 2-(N,3-Dicyano-4-fluoroanilino)-N-(furan-2-ylmethyl)-N-methylacetamide are highly reactive molecules that are produced during normal cellular metabolism. They can cause damage to cellular components such as DNA, proteins, and lipids, which can lead to various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
DCFDA is a non-fluorescent compound that is converted into a fluorescent compound in the presence of 2-(N,3-Dicyano-4-fluoroanilino)-N-(furan-2-ylmethyl)-N-methylacetamide. This property of DCFDA has been used to measure the levels of 2-(N,3-Dicyano-4-fluoroanilino)-N-(furan-2-ylmethyl)-N-methylacetamide in cells and tissues. The fluorescence intensity of DCFDA is proportional to the amount of 2-(N,3-Dicyano-4-fluoroanilino)-N-(furan-2-ylmethyl)-N-methylacetamide present in the sample. This technique is widely used in various fields of research such as cancer biology, neurobiology, and cardiovascular research.
Propriétés
IUPAC Name |
2-(N,3-dicyano-4-fluoroanilino)-N-(furan-2-ylmethyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2/c1-20(9-14-3-2-6-23-14)16(22)10-21(11-19)13-4-5-15(17)12(7-13)8-18/h2-7H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYQZJHLKPAZMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C(=O)CN(C#N)C2=CC(=C(C=C2)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N,3-Dicyano-4-fluoroanilino)-N-(furan-2-ylmethyl)-N-methylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

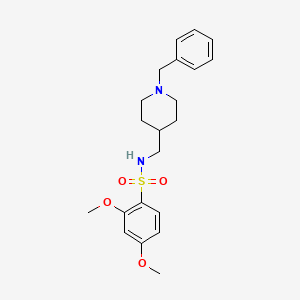
![N-Ethyl-N-[2-oxo-2-(5-oxo-2-phenylpiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B2853929.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide](/img/structure/B2853930.png)
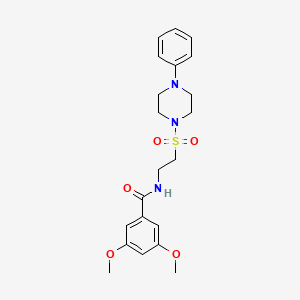

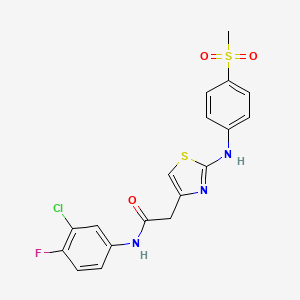


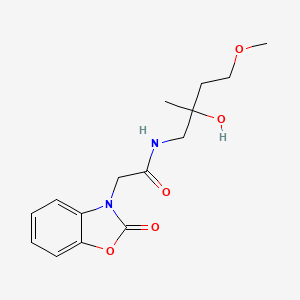
![7-Chloro-1-(3-chlorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2853942.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2853945.png)
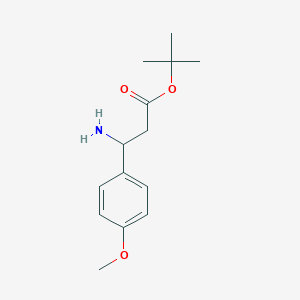
![Tert-butyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2853948.png)
![{[(4-Methoxyphenyl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2853950.png)